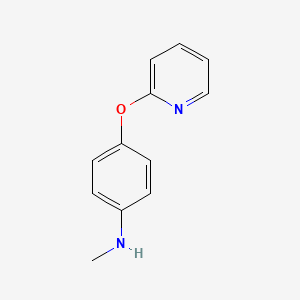

N-methyl-4-(pyridin-2-yloxy)aniline

Description

Structural Context within Pyridyloxyaniline Derivatives

N-methyl-4-(pyridin-2-yloxy)aniline is an aromatic organic compound featuring a diaryl ether linkage. The core structure consists of a pyridine (B92270) ring and an aniline (B41778) ring connected by an oxygen atom (an ether bridge). Specifically, the pyridin-2-yl group is attached to the aniline ring at the para-position (position 4) relative to the amino group.

The defining feature of this particular molecule is the N-methyl group (a methyl group attached to the nitrogen atom of the aniline moiety). This distinguishes it from its parent compound, 4-(pyridin-2-yloxy)aniline (B2514583), which has an unsubstituted primary amine (-NH2). uni.lu This methylation alters the compound's electronic properties, hydrogen bonding capability, and steric profile, which are critical factors in its potential interactions and reactivity.

The pyridyloxyaniline scaffold itself is a subset of the larger diaryl ether class of compounds. acs.org Variations within this scaffold can include different substitution patterns on either aromatic ring. For instance, the compound 2-methyl-4-(pyridin-2-yloxy)aniline (B2580444) features a methyl group on the aniline ring itself, rather than on the nitrogen atom. sigmaaldrich.com These subtle structural modifications allow for the fine-tuning of a molecule's physicochemical properties for specific research applications.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-pyridin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-13-10-5-7-11(8-6-10)15-12-4-2-3-9-14-12/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHHWJBGADUWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 4 Pyridin 2 Yloxy Aniline and Analogues

Approaches to the Pyridin-2-yloxy Moiety

The formation of the diaryl ether linkage between the pyridine (B92270) and aniline (B41778) rings is a crucial step in the synthesis of the target compound. Two primary strategies are employed for this transformation: etherification reactions, such as the Ullmann condensation, and nucleophilic aromatic substitution (SNAr) reactions.

Etherification Reactions

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). organic-chemistry.org In the context of synthesizing pyridin-2-yloxyaniline analogs, this typically involves the coupling of a halopyridine with an aminophenol derivative. The reaction is generally performed at elevated temperatures in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction may employ copper salts and ligands to facilitate the coupling under milder conditions.

| Aryl Halide | Phenol | Catalyst / Base / Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromopyridine | 4-Aminophenol | CuI / K2CO3 / DMF | 120-140 | Moderate | Theoretical |

| 2-Chloropyridine | 4-Amino-2-methylphenol | Cu2O / Cs2CO3 / NMP | 150 | Good | Theoretical |

Interactive Data Table: Examples of Ullmann-type Etherification Reactions

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative and often efficient route to the pyridin-2-yloxy moiety, particularly when the pyridine ring is activated by electron-withdrawing groups. organic-chemistry.org In this approach, a nucleophilic oxygen, typically from a phenol, displaces a leaving group (commonly a halogen) on the pyridine ring. The reactivity of the halopyridine is a key factor, with fluoro and nitro-substituted pyridines being more reactive. rsc.org

The reaction of a 2-halopyridine with an N-substituted aminophenol is a direct approach. The basicity of the phenoxide, generated in situ with a suitable base, is critical for the reaction to proceed.

| Halopyridine | Phenol Nucleophile | Base / Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Fluoropyridine | N-Methyl-4-aminophenol | K2CO3 / DMSO | 100-120 | Good | Theoretical |

| 2-Chloropyridine | N-Methyl-4-aminophenol | NaH / THF | 60-80 | Moderate | Theoretical |

Interactive Data Table: Examples of SNAr for Pyridin-2-yloxy Ether Formation

Approaches to the N-methylaniline Moiety

The introduction of the methyl group onto the aniline nitrogen can be achieved either by direct alkylation of a primary aniline precursor or by constructing the N-methylaniline moiety from a nitro-containing intermediate.

N-Alkylation of Aniline Precursors

Direct N-alkylation of 4-(pyridin-2-yloxy)aniline (B2514583) is a common strategy. This can be achieved using various methylating agents. A classic method involves the use of methyl iodide in the presence of a base to deprotonate the aniline nitrogen. commonorganicchemistry.com More environmentally benign methods have also been developed, such as the use of dimethyl carbonate (DMC) with a catalyst. nih.govunive.itresearchgate.net

Reductive amination offers another mild and efficient method for N-methylation. This typically involves the reaction of the primary amine with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org

| Aniline Precursor | Methylating Agent / Reducing Agent | Catalyst / Base / Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-(Pyridin-2-yloxy)aniline | Methyl Iodide | K2CO3 / Acetone | Reflux | Good | commonorganicchemistry.com |

| 4-(Pyridin-2-yloxy)aniline | Dimethyl Carbonate | Cu-Zr bimetallic nanoparticles | 180 | up to 91% (selectivity) | nih.gov |

| 4-(Pyridin-2-yloxy)aniline | Formaldehyde / Sodium Triacetoxyborohydride | Acetic Acid / DCE | Room Temp. | High | organic-chemistry.org |

Interactive Data Table: Examples of N-Alkylation of Aniline Precursors

Reduction of Nitro-Containing Intermediates

An alternative and widely used approach involves the synthesis of an N-methylated nitroaniline intermediate, followed by the reduction of the nitro group to the corresponding amine. This strategy is particularly useful when direct N-alkylation of the aniline is problematic or leads to over-alkylation.

The synthesis of N-methyl-4-nitroaniline can be accomplished by the methylation of 4-nitroaniline. google.com Subsequently, the nitro group can be reduced using a variety of established methods, including catalytic hydrogenation (e.g., with Pd/C and H2) or chemical reduction with reagents like tin(II) chloride or iron in acidic media.

| Nitro-Containing Intermediate | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methyl-4-(pyridin-2-yloxy)nitrobenzene | H2 / Pd/C | Ethanol | Room Temp. | High | Theoretical |

| N-methyl-4-(pyridin-2-yloxy)nitrobenzene | SnCl2·2H2O | Ethanol | Reflux | Good | Theoretical |

| N-methyl-4-(pyridin-2-yloxy)nitrobenzene | Fe / NH4Cl | Ethanol/Water | Reflux | Good | Theoretical |

Interactive Data Table: Examples of Reduction of Nitro-Containing Intermediates

Note: The synthesis of the starting nitro-intermediate would typically be achieved via an SNAr or Ullmann reaction between a halopyridine and N-methyl-4-nitrophenol.

Coupling Strategies for Assembling the Full Scaffold

Route 1: Ether Formation followed by N-Alkylation

This common approach involves the initial formation of the diaryl ether linkage to produce 4-(pyridin-2-yloxy)aniline. This intermediate is then subjected to N-methylation using one of the methods described in section 2.2.1. This route is advantageous if the starting 4-(pyridin-2-yloxy)aniline is readily available or can be synthesized in high yield.

Route 2: N-Methylaniline Formation followed by Etherification

In this strategy, a suitably substituted N-methylaniline derivative is prepared first, which is then coupled with a halopyridine. A key intermediate for this route is N-methyl-4-aminophenol. This phenol can then undergo an Ullmann or SNAr reaction with a 2-halopyridine to form the final product.

Route 3: Nitro-Intermediate Strategy

This route involves the initial coupling of a halopyridine with 4-nitrophenol (B140041) to form 4-(pyridin-2-yloxy)nitrobenzene. This intermediate is then N-methylated at the nitro-activated aniline precursor, followed by reduction of the nitro group. Alternatively, the nitro group can be reduced first to an aniline, which is then N-methylated.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, represents a powerful method for forming the aniline C-N bond. acs.orgacs.org This reaction is exceptionally versatile, allowing for the coupling of a wide array of aryl halides and pseudohalides with various nitrogen nucleophiles. acs.org For the synthesis of N-methyl-4-(pyridin-2-yloxy)aniline, this could involve the coupling of 4-(pyridin-2-yloxy)aniline with a methylating agent, or more directly, the coupling of a pre-formed 2-(4-halophenoxy)pyridine with methylamine (B109427).

The success of these reactions hinges on the choice of catalyst system, which typically consists of a palladium precursor and a specialized ligand. acs.orgrsc.org Ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For challenging substrates like heteroaryl amines, which can chelate the palladium center, the development of specific ligands has been critical. nih.gov

Table 1: Representative Palladium Catalyst Systems for C-N Coupling of (Hetero)aryl Amines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Application | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Coupling of aryl halides with aminopyridines | rsc.org |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | General coupling of amines with aryl bromides | acs.org |

| [Pd(NHC)(μ-Cl)Cl]₂ | NHC | LHMDS | Dioxane | RT-100 | Coupling of functionalized aryl chlorides with amines | acs.orgnih.gov |

This table presents generalized conditions. Specific substrate combinations may require optimization.

The synthesis of N-aryl-2-aminopyridines, which are structural isomers of the target molecule's core, has been extensively studied. rsc.org These studies demonstrate that palladium catalysts can efficiently couple aminopyridines with aryl halides, indicating the feasibility of coupling aniline derivatives with halopyridines to form the desired C-N bond under similar conditions. nih.gov

Copper-Mediated C-N Bond Formations

Copper-mediated reactions, particularly the Ullmann condensation, are classical methods for forming C-N and C-O bonds. mdma.chacs.org While traditional Ullmann reactions often require harsh conditions such as high temperatures and stoichiometric amounts of copper, significant advancements have led to milder, catalytic versions. mdma.chnih.gov These reactions are highly relevant for constructing both the C-N bond and the crucial diaryl ether (C-O) linkage of N-methyl-4-(pyridin-2-yloxy)aniline. acs.org

The formation of the diaryl ether can be achieved by coupling a phenol with an aryl halide. In the context of the target molecule, this would involve reacting 4-(methylamino)phenol (B85996) with a 2-halopyridine or 2-hydroxypyridine (B17775) with a 4-halo-N-methylaniline derivative. The Chan-Evans-Lam modification, which utilizes aryl boronic acids as the coupling partner instead of aryl halides, offers a significant advantage by proceeding at room temperature with stoichiometric copper(II) acetate. mdma.chacs.org

The introduction of bidentate ligands, such as diamines, amino acids, and oxalic diamides, has dramatically improved the efficiency and substrate scope of copper-catalyzed cross-coupling, allowing many reactions to proceed at lower temperatures and with lower catalyst loadings. nih.govacs.org

Other C-O and C-N Linkage Formations

Beyond the well-established palladium and copper-catalyzed methods, other synthetic strategies exist for forming the key linkages in N-methyl-4-(pyridin-2-yloxy)aniline. One straightforward approach involves a direct nucleophilic aromatic substitution (SNAr) to form the ether bond. This can be accomplished by reacting a 4-substituted aniline, such as 4-chloroaniline, with 2-pyridinol in the presence of a base, followed by methylation of the aniline nitrogen. smolecule.com

Another modern alternative for diaryl ether synthesis involves the use of diaryliodonium salts. These hypervalent iodine reagents can react with phenols under copper catalysis to form diaryl ethers under mild conditions, avoiding the need for strong inorganic bases. rsc.org This method could be applied by coupling a pyridin-2-yliodonium salt with 4-(methylamino)phenol.

Furthermore, cycloaddition reactions offer a route to construct highly substituted pyridine rings that can subsequently undergo nucleophilic substitution to introduce the desired -O-aniline moiety. nih.gov For instance, a [4+2] cycloaddition between a vinylallene and a sulfonyl cyanide can produce a substituted 2-sulfonylpyridine, where the sulfonyl group can be displaced by an alkoxide, such as the sodium salt of 4-(methylamino)phenol. nih.gov

Derivatization and Structural Modifications of N-methyl-4-(pyridin-2-yloxy)aniline

The core structure of N-methyl-4-(pyridin-2-yloxy)aniline serves as a scaffold that can be systematically modified to explore structure-activity relationships in various chemical contexts. Derivatization can occur at three primary locations: the aniline ring, the pyridine ring, and the aniline nitrogen.

Substitution Pattern Variations on the Aniline Ring

The aromatic aniline ring is amenable to a wide range of electrophilic substitution reactions, allowing for the introduction of various functional groups. The existing amino and ether groups direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. For instance, analogues with additional substituents on the aniline ring have been synthesized. An example is 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, where a methyl group is present on the aniline ring. nih.govresearchgate.net Although the heterocyclic component is a pyrimidine (B1678525), the principle of aniline ring substitution is clearly demonstrated. The synthesis of this analogue involved the reaction of a protected phenylcarbamate derivative, highlighting the use of protecting groups to achieve specific substitution patterns. nih.govresearchgate.net

Table 2: Example of a Structurally Related Aniline-Substituted Analogue

| Compound Name | Aniline Ring Substituents | Heterocyclic Core | Ref |

|---|

Modifications of the Pyridine Ring

The pyridine ring can also be modified to influence the molecule's electronic and steric properties. Substituents can be introduced onto the pyridine ring either before or after the crucial C-O coupling step. Synthesizing highly substituted pyridines via methods like cycloaddition provides a route to precursors that can then be coupled with the aniline fragment. nih.gov

The aforementioned compound, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, also serves as an example of pyridine ring modification, where the pyridine is incorporated into a pyrimidine ring and further substituted with another pyridyl group. nih.govresearchgate.net This demonstrates that complex, multi-ring systems can be appended at this position.

N-Substituent Variations on the Aniline Nitrogen

The methyl group on the aniline nitrogen can be replaced with a variety of other alkyl or even aryl groups. The scope of modern C-N cross-coupling reactions is broad enough to accommodate a range of primary and secondary amines as nucleophiles. acs.orgnih.gov Therefore, instead of using methylamine in a palladium-catalyzed reaction, one could employ other primary amines (R-NH₂) to generate N-alkyl or N-aryl analogues directly.

Alternatively, starting with the parent 4-(pyridin-2-yloxy)aniline, standard N-alkylation or N-acylation reactions can be performed to introduce a wide variety of substituents. The synthesis of related structures with different N-substituents, such as N,N-dimethyl groups nih.gov or bulky N-cyclopentyl groups nih.gov, in other diaryl amine systems underscores the chemical feasibility of such modifications. This flexibility allows for the fine-tuning of the molecule's properties by altering the steric bulk and electronic nature of the substituent on the nitrogen atom.

Spectroscopic and Crystallographic Characterization of N Methyl 4 Pyridin 2 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR Spectral Analysis

Proton NMR (¹H NMR) analysis of N-methyl-4-(pyridin-2-yloxy)aniline would provide key information regarding the electronic environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the pyridine (B92270) ring, and the N-methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the pyridin-2-yloxy group and the electron-donating nature of the N-methyl group. Aromatic protons would typically appear in the downfield region (approx. 6.5-8.5 ppm), while the N-methyl protons would be expected to appear as a singlet in the upfield region (approx. 2.8-3.0 ppm). Spin-spin coupling would lead to multiplet patterns for adjacent aromatic protons.

13C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for N-methyl-4-(pyridin-2-yloxy)aniline would display distinct signals for each unique carbon atom. The chemical shifts would reveal the electronic environment of the carbons in the aniline and pyridine rings, as well as the N-methyl carbon. The carbons directly attached to oxygen and nitrogen atoms would show characteristic downfield shifts.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic regions. COSY spectra would establish proton-proton coupling relationships within the individual aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom. No specific 2D NMR studies for this compound are available in the public research domain.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

The infrared (IR) spectrum of N-methyl-4-(pyridin-2-yloxy)aniline would exhibit characteristic absorption bands corresponding to specific molecular vibrations. Key expected vibrations include:

N-H Stretching: A secondary amine N-H stretch would typically appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The aryl ether linkage would produce strong, characteristic bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration of the aryl C-N bond would be found in the 1250-1360 cm⁻¹ range.

A comprehensive assignment of all vibrational modes would require theoretical calculations (e.g., using Density Functional Theory, DFT) to complement experimental data, but such a detailed analysis has not been located in published literature.

Conformational Analysis via VCD (Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that can determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. Since N-methyl-4-(pyridin-2-yloxy)aniline is an achiral molecule, it does not have non-superimposable mirror images and therefore would not exhibit a VCD spectrum. Conformational analysis for this molecule would more commonly be studied through computational methods or advanced, temperature-variable NMR experiments to understand the rotation around the ether linkage and the C-N bond. There are no published VCD studies or detailed conformational analyses for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation patterns.

Molecular Weight Determination

The molecular formula of N-methyl-4-(pyridin-2-yloxy)aniline is C12H12N2O. bldpharm.combiosynth.com This composition gives it a calculated molecular weight of approximately 200.24 g/mol . bldpharm.combiosynth.com Mass spectrometry data confirms this, with the molecular ion peak corresponding to this mass.

Table 1: Molecular Weight Data for N-methyl-4-(pyridin-2-yloxy)aniline

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C12H12N2O | bldpharm.combiosynth.com |

| Molecular Weight | 200.24 g/mol | bldpharm.combiosynth.com |

Fragmentation Pathway Analysis

While specific fragmentation data for N-methyl-4-(pyridin-2-yloxy)aniline is not extensively detailed in the provided search results, general principles of mass spectrometry allow for a predictive analysis of its fragmentation. The structure contains several key bonds—the ether linkage between the phenyl and pyridine rings, the N-methyl bond, and the bonds within the aromatic rings—that are likely to cleave upon ionization.

For a related compound, imatinib (B729), which shares structural similarities, fragmentation analysis using UHPLC-Q-TOF-MS/MS showed that cleavage of the molecule at the amide bond and subsequent fragmentation of the resulting ions are key pathways. nih.gov For instance, the cleavage of the 4-methyl-1-piperazinyl group on the benzamide (B126) part of imatinib is a primary fragmentation event. nih.gov This suggests that for N-methyl-4-(pyridin-2-yloxy)aniline, initial fragmentation would likely involve the cleavage of the ether bond (C-O) or the N-methyl bond (N-C). The stability of the resulting pyridinyl and anilinyl fragments would influence the observed fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Electronic Transition Studies

The UV-Vis spectrum of aromatic compounds like N-methyl-4-(pyridin-2-yloxy)aniline is characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org The conjugated π system, extending over both the aniline and pyridine rings through the ether linkage, is expected to result in strong π → π* transitions. libretexts.org The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for weaker n → π* transitions. libretexts.org

In similar molecules, such as 4-methyl-3-penten-2-one, both π - π* and n - π* transitions are observed, with the n - π* transition occurring at a longer wavelength. libretexts.org For N-methyl-4-(pyridin-2-yloxy)aniline, the extended conjugation would likely shift the π → π* absorption to longer wavelengths compared to isolated benzene (B151609) or pyridine rings.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. ajrsp.com For molecules with polar functional groups, such as the amine and ether groups in N-methyl-4-(pyridin-2-yloxy)aniline, changing the solvent polarity can alter the energy levels of the electronic orbitals involved in UV-Vis absorption.

In polar solvents, molecules capable of hydrogen bonding can exhibit a hypsochromic shift (blue shift) for n → π* transitions. libretexts.org This is because the polar solvent molecules can stabilize the non-bonding electrons, increasing the energy gap for the transition. libretexts.org Conversely, π → π* transitions often show a bathochromic shift (red shift) in polar solvents due to the stabilization of the more polar excited state. libretexts.orgbiointerfaceresearch.com Studies on related compounds like 1-methyl-4-[4-amino-styryl] pyridinum iodide have shown a hypsochromic shift with increasing solvent polarity. nih.gov Similarly, the absorption spectra of aniline in different solvent mixtures show noticeable shifts in the maximum absorption wavelength (λmax). researchgate.net It is therefore expected that the UV-Vis spectrum of N-methyl-4-(pyridin-2-yloxy)aniline would display sensitivity to solvent polarity.

X-ray Diffraction Studies

As of the latest information, specific X-ray diffraction data for single crystals of N-methyl-4-(pyridin-2-yloxy)aniline is not available in the provided search results. However, crystallographic data for a related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, reveals a monoclinic crystal system with the space group P2/c. researchgate.net The structure of this related molecule is stabilized by intermolecular N—H⋯N hydrogen bonds. researchgate.netnih.gov Given the structural similarities, it is plausible that N-methyl-4-(pyridin-2-yloxy)aniline would also exhibit a packing structure influenced by intermolecular interactions, although the replacement of a hydrogen with a methyl group on the aniline nitrogen would preclude the formation of N-H···N hydrogen bonds at that site.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-methyl-4-(pyridin-2-yloxy)aniline |

| Imatinib |

| 4-methyl-3-penten-2-one |

| 1-methyl-4-[4-amino-styryl] pyridinum iodide |

| Aniline |

| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline |

| Benzene |

Single-Crystal X-ray Crystallography

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for N-methyl-4-(pyridin-2-yloxy)aniline is not available. The determination of these parameters requires the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction, a study which has not been published.

Molecular Geometry and Conformation in Solid State

Without a solved crystal structure, a definitive description of the molecular geometry and conformation of N-methyl-4-(pyridin-2-yloxy)aniline in the solid state is not possible. This would include precise bond lengths, bond angles, and torsion angles that define the three-dimensional arrangement of the atoms within the molecule.

Intermolecular Interactions and Packing Arrangements

A detailed analysis of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal packing of N-methyl-4-(pyridin-2-yloxy)aniline cannot be provided. Such an analysis is contingent on the availability of crystallographic data, which is currently absent from the scientific record.

Theoretical and Computational Investigations of N Methyl 4 Pyridin 2 Yloxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a wealth of information about N-methyl-4-(pyridin-2-yloxy)aniline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For N-methyl-4-(pyridin-2-yloxy)aniline, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, particularly the C-O and C-N bonds of the ether linkage and the aniline (B41778) group. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. This is crucial as the molecule's shape directly influences its physical properties and biological activity.

Table 1: Hypothetical Optimized Geometrical Parameters of N-methyl-4-(pyridin-2-yloxy)aniline

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (aniline) | ~1.38 Å |

| C-O (ether) | ~1.37 Å | |

| N-CH₃ | ~1.47 Å | |

| Bond Angle | C-O-C (ether) | ~118° |

| C-N-C (methylamine) | ~120° | |

| Dihedral Angle | Phenyl-O-Pyridyl-N | Varies with conformation |

Note: The values in this table are hypothetical and represent typical values for similar molecular fragments. Actual values would require specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Energy Gap)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For N-methyl-4-(pyridin-2-yloxy)aniline, the HOMO would likely be localized on the electron-rich aniline ring, while the LUMO might be distributed over the electron-deficient pyridine (B92270) ring.

Table 2: Hypothetical Frontier Orbital Energies for N-methyl-4-(pyridin-2-yloxy)aniline

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 5.5 |

Note: These are estimated energy ranges. Precise values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For N-methyl-4-(pyridin-2-yloxy)aniline, negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. Positive potential might be found around the hydrogen atoms of the methylamino group.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and softness. Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one could pinpoint specific atoms in N-methyl-4-(pyridin-2-yloxy)aniline that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

An MD simulation of N-methyl-4-(pyridin-2-yloxy)aniline would involve solving Newton's equations of motion for the atoms of the molecule over a period of time. This would allow for the exploration of its conformational landscape, flexibility, and interactions with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, providing insights that are complementary to the static picture obtained from quantum chemical calculations.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic properties are instrumental in assigning experimental spectra and understanding the underlying electronic and vibrational transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR spectra.

Table 1: Predicted 1H NMR Chemical Shifts for N-methyl-4-(pyridin-2-yloxy)aniline (Inferred from Analogs)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H-6 | 8.1-8.2 |

| Pyridine H-4 | 7.7-7.8 |

| Pyridine H-3 | 7.0-7.1 |

| Pyridine H-5 | 6.9-7.0 |

| Aniline H-2, H-6 | 7.0-7.2 |

| Aniline H-3, H-5 | 6.8-6.9 |

Note: These are estimated values based on computational studies of similar compounds.

Similarly, 13C NMR chemical shifts can be predicted. The carbon attached to the ether oxygen on the aniline ring and the pyridinyl carbon at position 2 would be significantly deshielded. The methyl carbon would have a characteristic upfield chemical shift.

Table 2: Predicted 13C NMR Chemical Shifts for N-methyl-4-(pyridin-2-yloxy)aniline (Inferred from Analogs)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 163-164 |

| Aniline C-4 | 152-153 |

| Aniline C-1 | 147-148 |

| Pyridine C-6 | 147-148 |

| Pyridine C-4 | 140-141 |

| Aniline C-2, C-6 | 121-122 |

| Pyridine C-3 | 119-120 |

| Pyridine C-5 | 111-112 |

| Aniline C-3, C-5 | 115-116 |

Note: These are estimated values based on computational studies of similar compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate vibrational frequencies, which, after appropriate scaling, show good agreement with experimental data researchgate.net.

For N-methyl-4-(pyridin-2-yloxy)aniline, key vibrational modes would include the N-H stretching of the secondary amine, C-N stretching, C-O-C ether stretching, and various aromatic C-H and C=C stretching and bending modes. The simulated spectrum would be expected to show a prominent N-H stretching vibration around 3400 cm-1. The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage would likely appear in the 1250-1050 cm-1 region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm-1 range.

Table 3: Predicted Key Vibrational Frequencies for N-methyl-4-(pyridin-2-yloxy)aniline

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH3) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

| Asymmetric C-O-C Stretch | ~1250 |

Note: These are representative values and the exact positions can be determined through detailed DFT calculations.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).

For N-methyl-4-(pyridin-2-yloxy)aniline, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms (N and O) researchgate.net. The presence of the electron-donating methylamino group and the ether linkage, along with the two aromatic systems, would likely result in multiple absorption bands in the UV region. The HOMO is expected to be localized on the electron-rich N-methylaniline moiety, while the LUMO may be distributed over the pyridinyl ring.

Table 4: Predicted UV-Vis Absorption for N-methyl-4-(pyridin-2-yloxy)aniline

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250-280 |

Note: These are estimated values based on TD-DFT calculations of similar aromatic ether and aniline compounds.

Advanced Topological Analysis

Topological analysis of electron density provides a deeper understanding of chemical bonding and electron localization in a molecule.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized. ELF values range from 0 to 1, where a high value (close to 1) indicates a high probability of finding an electron pair, characteristic of covalent bonds and lone pairs. A lower ELF value suggests delocalized electrons. The visualization of ELF provides a chemically intuitive picture of bonding. For N-methyl-4-(pyridin-2-yloxy)aniline, an ELF analysis would be expected to show high localization in the regions of the C-C, C-H, C-N, and C-O covalent bonds, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs researchgate.net.

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for analyzing electron localization, particularly for identifying covalent bonds and lone pairs. LOL also provides a color-mapped representation of electron localization. A key feature of LOL is its ability to quantify the characteristics of lone pairs through the analysis of critical points in its topology rsc.org. An LOL analysis of N-methyl-4-(pyridin-2-yloxy)aniline would complement the ELF analysis, providing detailed insights into the covalent bonding framework and the spatial distribution of the lone pair electrons on the nitrogen and oxygen atoms. This can be particularly useful for understanding the reactivity of these sites researchgate.net.

Average Local Ionization Energy (ALIE)

No published studies were found that specifically calculate or discuss the Average Local Ionization Energy (ALIE) of N-methyl-4-(pyridin-2-yloxy)aniline. ALIE is a valuable descriptor for predicting the most probable sites for electrophilic attack and understanding the local reactivity of a molecule. Such an analysis would typically involve mapping the ALIE on the electron density surface of the molecule, providing insights into its chemical behavior. Future computational studies on this compound would be beneficial to elucidate its reactivity profile through ALIE calculations.

Reduced Density Gradient (RDG)

Similarly, there is no available research detailing the Reduced Density Gradient (RDG) analysis of N-methyl-4-(pyridin-2-yloxy)aniline. RDG analysis is a powerful tool in computational chemistry for visualizing and characterizing non-covalent interactions within a molecule or between molecules. This method helps in identifying and understanding weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions. An RDG study on N-methyl-4-(pyridin-2-yloxy)aniline could provide valuable information about its conformational preferences and intermolecular interactions in condensed phases.

Non-Linear Optical (NLO) Properties Prediction

While the field of Non-Linear Optical (NLO) materials is an active area of research, with many studies focusing on aniline and pyridine derivatives, no specific predictions or experimental validations of the NLO properties of N-methyl-4-(pyridin-2-yloxy)aniline have been reported in the available literature. The prediction of NLO properties, such as polarizability and hyperpolarizability, through computational methods is crucial for the design of new materials for optical and photonic applications. The molecular structure of N-methyl-4-(pyridin-2-yloxy)aniline, featuring donor and acceptor moieties, suggests potential NLO activity, which warrants future investigation.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

No Quantitative Structure-Reactivity/Property Relationship (QSPR) studies specifically involving N-methyl-4-(pyridin-2-yloxy)aniline were identified. QSPR models are statistical tools that correlate the structural or property-based descriptors of compounds with their reactivity or other properties. The development of a QSPR model that includes N-methyl-4-(pyridin-2-yloxy)aniline would require a dataset of related compounds with known properties, which is currently not available. Such studies are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

Reactivity and Mechanistic Studies of N Methyl 4 Pyridin 2 Yloxy Aniline

Oxidation Reactions and Pathways

The oxidation of N-methyl-4-(pyridin-2-yloxy)aniline can proceed through various pathways, influenced by the oxidizing agent and reaction conditions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the oxidation of aniline (B41778) and its derivatives is well-documented and provides a strong basis for predicting its behavior. openaccessjournals.com

The primary sites for oxidation are the nitrogen atom of the N-methylamino group and the activated aromatic ring. Non-selective oxidation, for instance with strong oxidizing agents like potassium permanganate, could potentially lead to the formation of nitrobenzene (B124822) derivatives. openaccessjournals.com The oxidation of the aniline moiety can also lead to the formation of benzoquinones. openaccessjournals.com

Electrochemical oxidation offers a more controlled approach. The general mechanism for the electrochemical oxidation of aliphatic amines, which can be extended to N-methylaniline derivatives, involves an initial one-electron oxidation to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to the nitrogen, leading to a radical intermediate. mdpi.com For N-methyl-4-(pyridin-2-yloxy)aniline, this would involve the methyl group attached to the nitrogen. Subsequent oxidation of this radical can lead to the formation of an iminium cation, which can then be hydrolyzed to yield formaldehyde (B43269) and the corresponding primary amine, 4-(pyridin-2-yloxy)aniline (B2514583). mdpi.com

A general representation of the initial steps of electrochemical oxidation is as follows:

One-electron oxidation: N-methyl-4-(pyridin-2-yloxy)aniline → [N-methyl-4-(pyridin-2-yloxy)aniline]•⁺ + e⁻

Deprotonation: [N-methyl-4-(pyridin-2-yloxy)aniline]•⁺ → •CH₂-N-(C₆H₄)-O-(C₅H₄N) + H⁺

Further Oxidation and Hydrolysis: •CH₂-N-(C₆H₄)-O-(C₅H₄N) → [CH₂=N⁺-(C₆H₄)-O-(C₅H₄N)] + e⁻ [CH₂=N⁺-(C₆H₄)-O-(C₅H₄N)] + H₂O → HCHO + H₂N-(C₆H₄)-O-(C₅H₄N) + H⁺

It is important to note that the presence of the pyridin-2-yloxy group can influence the electron density and stability of the intermediates, potentially affecting the reaction pathway and product distribution.

Nucleophilic and Electrophilic Substitution Reactivity

The presence of both an activated aniline ring and a pyridine (B92270) ring makes N-methyl-4-(pyridin-2-yloxy)aniline susceptible to both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. In the case of N-methyl-4-(pyridin-2-yloxy)aniline, the pyridin-2-yloxy group could potentially act as a leaving group in a nucleophilic aromatic substitution reaction under appropriate conditions. smolecule.com Studies on related N-methylpyridinium ions have shown that the reactivity in SNAr reactions is dependent on the leaving group and the reaction mechanism. nih.gov For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reaction proceeds via a rate-determining deprotonation of the addition intermediate. nih.gov The pyridin-2-yloxy group's ability to be displaced would depend on its stability as a leaving group compared to other potential leaving groups. nih.govresearchgate.net

Electrophilic Aromatic Substitution:

The aniline ring is strongly activated towards electrophilic aromatic substitution by the electron-donating N-methylamino group. This group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Since the para position is occupied by the pyridin-2-yloxy group, electrophilic substitution is expected to occur predominantly at the ortho positions of the aniline ring.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The regioselectivity can be predicted by considering the stability of the arenium ion intermediate. For ortho-substitution, the positive charge can be delocalized onto the nitrogen atom of the N-methylamino group, providing significant stabilization. libretexts.org

| Reactant | Reagent | Expected Major Product(s) |

| N-methyl-4-(pyridin-2-yloxy)aniline | Br₂/FeBr₃ | 2-bromo-N-methyl-4-(pyridin-2-yloxy)aniline |

| N-methyl-4-(pyridin-2-yloxy)aniline | HNO₃/H₂SO₄ | 2-nitro-N-methyl-4-(pyridin-2-yloxy)aniline |

| N-methyl-4-(pyridin-2-yloxy)aniline | SO₃/H₂SO₄ | 2-(methylamino)-5-(pyridin-2-yloxy)benzenesulfonic acid |

This table presents predicted products based on general principles of electrophilic aromatic substitution on activated aniline rings.

Carbon-Oxygen Bond Cleavage Investigations

The ether linkage in N-methyl-4-(pyridin-2-yloxy)aniline represents a relatively strong C-O bond. Cleavage of this bond in aryl ethers typically requires harsh conditions. rsc.orgunacademy.com However, recent advancements in catalysis have enabled C-O bond cleavage under milder conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C-O bond activation. rsc.orgnih.gov Nickel-catalyzed reactions, for example, have been successfully employed for the cross-coupling of aryl ethers with Grignard reagents. rsc.org The mechanism often involves the oxidative addition of the C-O bond to the low-valent metal center.

Photoredox catalysis offers another promising approach for the cleavage of C-O bonds in aryl ethers at room temperature. nih.gov One such method involves the use of an acridinium (B8443388) photocatalyst in the presence of an aryl carboxylic acid. asianpubs.org The proposed mechanism suggests that the excited photocatalyst oxidizes the diaryl ether to its radical cation, which then undergoes a selective electrophilic attack by an aryl carboxylic radical. This transformation can be applied to model lignin (B12514952) linkages. asianpubs.org

Another photocatalytic method utilizes a carbazole-based organic photocatalyst for the reductive cleavage of the C-O bond in alkyl aryl ethers. rsc.org This reaction is proposed to proceed via a single-electron transfer (SET) from the excited photocatalyst to the ether substrate. rsc.org

While these studies were not performed on N-methyl-4-(pyridin-2-yloxy)aniline specifically, they provide a strong indication that its C-O bond could be cleaved using similar photocatalytic or transition metal-catalyzed methods.

Reaction Kinetics and Thermodynamics

The determination of a rate law for a reaction involving N-methyl-4-(pyridin-2-yloxy)aniline would depend on the specific reaction being studied. For instance, in the halogenation of aniline and its derivatives with N-chloro-p-toluenesulfonamide (CAT), the kinetic orders were found to be first order in the chlorinating agent and fractional order with respect to the aniline substrate. The proposed rate law was:

Rate = k[CAT][Aniline]⁰.⁵

This fractional order suggests a complex mechanism likely involving a pre-equilibrium step. researchgate.net

For a nucleophilic aromatic substitution reaction on the pyridine ring, the rate law could be second order, as observed in the reaction of N-methylpyridinium ions with piperidine, where the rate is dependent on both the substrate and the nucleophile. nih.gov

Rate = k[N-methyl-4-(pyridin-2-yloxy)aniline][Nucleophile]

The actual rate law would need to be determined experimentally by varying the concentrations of the reactants and monitoring the reaction rate.

The activation energy (Ea) is a crucial thermodynamic parameter that provides insight into the energy barrier that must be overcome for a reaction to occur. While no specific activation energy data exists for reactions of N-methyl-4-(pyridin-2-yloxy)aniline, data from related systems can provide an estimate.

For the cleavage of the C-O bond in diaryl ethers, the bond dissociation energy is a key factor. The C-O bond in diphenyl ether, a related structure, has a bond dissociation energy of approximately 314 kJ/mol. researchgate.net This high energy barrier necessitates the use of catalysts to lower the activation energy for cleavage.

In a study on the kinetics of nucleophilic substitution on neopentyl derivatives, which are sterically hindered similar to how the pyridine ring might influence access to the ether oxygen, the reactions required elevated temperatures (100 °C) to proceed at a reasonable rate, indicating a significant activation energy. nih.gov

The activation energy for a specific reaction of N-methyl-4-(pyridin-2-yloxy)aniline would need to be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

Kinetic Isotopic Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This change in rate can reveal whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. wikipedia.org

For a compound like N-methyl-4-(pyridin-2-yloxy)aniline, KIE studies would be invaluable for understanding the mechanism of its N-demethylation. By replacing the hydrogen atoms on the methyl group with deuterium, for instance, a primary KIE could be measured. A significant KIE (typically kH/kD > 2) would suggest that the C-H bond is cleaved in the rate-limiting step, which is characteristic of a Hydrogen Atom Transfer (HAT) mechanism. nih.govnih.gov Conversely, a small or absent KIE might point towards other mechanisms, such as a Single Electron Transfer (SET) followed by proton transfer. frontiersin.org

Interactive Table: Hypothetical KIE Data for N-dealkylation

Since no experimental data is available for N-methyl-4-(pyridin-2-yloxy)aniline, the following table illustrates the type of data that would be generated from such a study to distinguish between possible mechanisms.

| Isotopic Substitution | Rate Constant (k) | Kinetic Isotope Effect (k_light / k_heavy) | Implied Rate-Limiting Step |

| N-C H₃ | k_H | - | - |

| N-C D₃ | k_D | [Value] | [Interpretation] |

This table is for illustrative purposes only, as no published KIE data for N-methyl-4-(pyridin-2-yloxy)aniline could be found.

Oxidative N-Dealkylation Mechanisms

Oxidative N-dealkylation is a common metabolic pathway for many nitrogen-containing compounds, often catalyzed by enzymes such as cytochrome P450 (CYP450). nih.govmdpi.com The process involves the removal of an alkyl group from a nitrogen atom. For N-methyl-4-(pyridin-2-yloxy)aniline, this would involve the conversion to 4-(pyridin-2-yloxy)aniline and formaldehyde.

The mechanism of this transformation is a subject of ongoing research and is generally believed to proceed via one of two primary pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is directly abstracted from the N-methyl group by an oxidizing species (e.g., the iron-oxo intermediate of a P450 enzyme). This generates a carbon-centered radical and a reduced oxidant. This is followed by a rapid "oxygen rebound" step to form an unstable carbinolamine intermediate, which then decomposes to the N-dealkylated amine and an aldehyde. frontiersin.org The observation of a significant KIE is a strong indicator of a HAT mechanism. nih.gov

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the nitrogen atom of the amine to the oxidant, forming a radical cation. This is followed by the loss of a proton from the alpha-carbon to a base, generating a carbon-centered radical, which then proceeds similarly to the HAT pathway. Distinguishing between HAT and SET can be challenging, but the use of probe substrates and detailed kinetic analysis can provide clarity. nih.govfrontiersin.org

The electronic properties of the substituent on the aniline ring can influence the operative mechanism. Electron-donating groups tend to favor the SET pathway by stabilizing the resulting radical cation, whereas electron-withdrawing groups may favor the HAT pathway. The pyridin-2-yloxy group in N-methyl-4-(pyridin-2-yloxy)aniline would exert a specific electronic influence that could only be determined through direct experimental study.

Interactive Table: Potential Oxidative N-Dealkylation Products

The following table outlines the expected products from the oxidative N-dealkylation of the parent compound.

| Reactant | Process | Products |

| N-methyl-4-(pyridin-2-yloxy)aniline | Oxidative N-Dealkylation | 4-(pyridin-2-yloxy)aniline |

| Formaldehyde |

Coordination Chemistry and Ligand Properties of N Methyl 4 Pyridin 2 Yloxy Aniline

Ligand Design Principles and Chelation Properties

The design of a ligand is crucial as its structural and electronic properties dictate the geometry, stability, and reactivity of the resulting metal complex. N-methyl-4-(pyridin-2-yloxy)aniline incorporates key features for effective metal chelation. The primary coordination is expected to occur through a bidentate mode, involving the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the N-methylaniline group. This arrangement is conducive to the formation of a stable five-membered chelate ring upon complexation with a metal ion.

Formation of Metal Complexes

N-methyl-4-(pyridin-2-yloxy)aniline and its structural analogs are capable of forming stable complexes with a variety of transition metals. Research on related pyridinyl-aniline and bipyridyl ligands has demonstrated successful complexation with several metals.

Platinum(II): Platinum(II) complexes are of significant interest due to their applications in catalysis and medicine. Related bidentate Schiff base ligands derived from pyridine and aniline (B41778) form stable complexes with PtCl2. researchgate.netnih.gov For instance, dichlorido[(E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]platinum(II) has been synthesized and characterized. researchgate.netnih.gov Platinum(II) complexes with pyridine-containing chelate groups are also being explored as potential drugs for combination therapy in oncology. researchgate.netfinechem-mirea.ru

Copper, Cobalt, Manganese: These first-row transition metals readily form complexes with pyridine-based ligands. The ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, which has similar donor groups, forms a range of complexes with copper, cobalt, and manganese ions, resulting in discrete molecules, dimers, and 1D coordination polymers. rsc.org Studies on saccharinate complexes with 2,6-bis(2-benzimidazolyl)pyridine (a related N-donor ligand) have also yielded new compounds with manganese(II), cobalt(II), and copper(II) that show potential as anticancer agents. researchgate.net

Rhodium: Rhodium complexes are well-known for their catalytic activity. Rhodium(III) complexes have been synthesized with N-methyl-N-(pyridin-2-ylmethyl)aniline, a structurally similar ligand. researchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The predominant coordination mode for ligands of this type is bidentate chelation through the pyridine nitrogen and the exocyclic amine or imine nitrogen. This (N,N') coordination is a recurring motif in the chemistry of related compounds.

The geometry of the resulting complex is determined by the coordination number and electronic configuration of the central metal ion.

Square Planar: For d⁸ metal ions like Platinum(II) and Palladium(II), a square planar geometry is commonly observed. X-ray crystal structures of Pd(II) complexes with 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline reveal a distorted square planar geometry. researchgate.net Similarly, a Pt(II) ion in a complex with a related Schiff base ligand adopts a PtCl₂N₂ square-planar coordination. researchgate.netnih.gov

Octahedral: Metal ions such as Cobalt(II), Manganese(II), and Rhodium(III) typically favor a six-coordinate, octahedral geometry, which can be achieved by coordinating with multiple ligands or incorporating solvent or counter-ion molecules into the coordination sphere. rsc.orgresearchgate.net

Tetrahedral: Four-coordinate complexes with metals like Zinc(II) can adopt a distorted tetrahedral geometry. researchgate.net

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Platinum(II) | (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline | Square Planar | researchgate.netnih.gov |

| Palladium(II) | 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline | Distorted Square Planar | researchgate.net |

| Rhodium(III) | N-methyl-N-(pyridin-2-ylmethyl)aniline | Octahedral | researchgate.net |

| Zinc(II) | 4-methoxy-N-(pyridin-2-ylmethylene)aniline | Distorted Tetrahedral | researchgate.net |

A key feature of chelation by N-methyl-4-(pyridin-2-yloxy)aniline and related ligands is the formation of a metallacycle, a ring structure containing the metal atom. The coordination of the bidentate ligand to the metal ion results in a stable five-membered ring. This metallacycle is formed by the metal ion, the pyridine nitrogen, the two carbon atoms of the pyridine ring, and the exocyclic nitrogen atom. The formation of such a five-membered metallacycle has been confirmed by X-ray crystallography in a platinum(II) complex of a related Schiff base ligand. researchgate.netnih.gov The stability of this ring structure is a significant driving force for the formation of the complex.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) (related ligands)

While specific research on N-methyl-4-(pyridin-2-yloxy)aniline in supramolecular assemblies or MOFs is limited, the structural motifs it contains are highly relevant to these fields. Pyridine and its derivatives are extensively used as linkers in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures.

Ligands containing multiple pyridine units can bridge metal centers to form one-, two-, or three-dimensional networks. nih.govrsc.org For example, N,N,4-tris(pyridin-2-ylmethyl)aniline, a flexible ligand, has been shown to form discrete complexes, dimers, and 1D coordination polymers with copper, cobalt, and manganese, demonstrating its utility in creating diverse structural topologies. rsc.org The self-assembly processes are driven by the coordination bonds between the metal ions (nodes) and the organic ligands (linkers). The resulting frameworks can have applications in gas storage, separation, and catalysis. nih.govnih.gov

Furthermore, platinum(II) complexes with related 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine ligands have been shown to undergo supramolecular assembly driven by hydrophobic and π-π stacking interactions. nih.gov This suggests that metal complexes of N-methyl-4-(pyridin-2-yloxy)aniline could also participate in forming higher-order structures through non-covalent interactions.

Electronic and Structural Characterization of Metal Complexes

The comprehensive characterization of metal complexes is essential to understand their structure, bonding, and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the vibrational frequencies of the C=N stretching mode of the pyridine ring and the N-H or N-C stretching modes of the aniline moiety upon complexation indicates the involvement of these groups in bonding to the metal center. sciencepublishinggroup.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to ligand-centered (π → π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-centered (d-d) transitions. sciencepublishinggroup.comresearchgate.net For example, in a copper(II) complex with a related sulphonamide ligand, bands at 490–358 nm were assigned to LMCT and a band at 690 nm was assigned to a d-d electronic transition. sciencepublishinggroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. Chemical shift changes upon complexation can elucidate the coordination mode of the ligand. researchgate.net

| Complex Type | Technique | Observation | Inference | Reference |

|---|---|---|---|---|

| Cu(II) sulphonamide complex | UV-Vis | Bands at 490–358 nm and 690 nm | LMCT and d-d transitions | sciencepublishinggroup.comresearchgate.net |

| Zn(II) sulphonamide complex | UV-Vis | Band at 375–362 nm | LMCT transition | sciencepublishinggroup.comresearchgate.net |

| Pd(II) amine complex | ¹H NMR, ¹³C NMR | Chemical shift changes | Confirmation of ligand coordination | researchgate.net |

| Zn(II) and Cu(II) sulphonamide complexes | IR | Shift in azomethine absorption band | Coordination through imine nitrogen | sciencepublishinggroup.comresearchgate.net |

Influence of Ligand Structure on Complex Properties

The specific structural characteristics of N-methyl-4-(pyridin-2-yloxy)aniline as a ligand play a crucial role in determining the properties of the resulting metal complexes. The interplay between its electronic and steric features, stemming from the pyridin-2-yloxy moiety, the N-methylaniline group, and the ether linkage, dictates the coordination geometry, stability, and potential reactivity of its metallic compounds.

The coordination of N-methyl-4-(pyridin-2-yloxy)aniline to a metal center can be influenced by the distinct donor atoms present in its structure: the nitrogen atom of the pyridine ring, the oxygen atom of the ether linkage, and the nitrogen atom of the N-methylaniline group. The denticity of the ligand and the resulting chelate ring size are significant factors affecting the stability of the metal complexes.

Steric hindrance is another critical factor influencing the properties of the metal complexes. The presence of the methyl group on the aniline nitrogen, as well as the relative orientation of the pyridin-2-yloxy and aniline moieties, can create steric constraints around the metal center. These steric demands can impact the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center for further reactions.

A comparative analysis with structurally related ligands can provide valuable insights into the expected properties of N-methyl-4-(pyridin-2-yloxy)aniline complexes. By examining the coordination chemistry of ligands containing similar pyridin-2-yloxy or N-methylaniline fragments, it is possible to predict the influence of these structural components on the stability, electronic structure, and reactivity of the resulting metal complexes.

For example, studies on related pyridine-alkoxide ligands have demonstrated their ability to stabilize high-oxidation-state metal complexes, which can be active in various catalytic transformations mdpi.com. The presence of the N-methyl group, when compared to an unsubstituted aniline, can prevent intermolecular hydrogen bonding, which in turn affects the supramolecular structure and magnetic properties of coordination polymers acs.org.

The table below summarizes the expected influence of the key structural features of N-methyl-4-(pyridin-2-yloxy)aniline on the properties of its metal complexes, based on findings from analogous systems.

| Structural Feature | Influence on Complex Properties |

| Pyridin-2-yloxy group | Can act as a chelating or bridging unit, influencing the nuclearity and dimensionality of the complex. The pyridine nitrogen provides a strong donor site. |

| N-methylaniline group | The methyl group introduces steric bulk, which can affect the coordination geometry and stability of the complex. It also prevents N-H---anion hydrogen bonding that is possible with simple aniline ligands. |

| Ether Linkage | Provides flexibility to the ligand backbone, allowing it to adopt various coordination modes. The oxygen atom can also participate in coordination, leading to different chelate ring formations. |

| Overall Ligand Bite Angle | The distance and flexibility between the pyridine and aniline nitrogen atoms will determine the chelate bite angle, which is a critical factor for the stability of the resulting metallacycle. |

Detailed research findings on analogous systems further illuminate the structure-property relationships. For instance, in a study comparing cobalt(II) complexes of aniline and N-methylaniline, the absence of N-H hydrogen bonding in the N-methylaniline complex led to a significant weakening of the interchain magnetic interactions acs.org. This highlights how a seemingly small structural change (N-H vs. N-CH₃) can have a profound impact on the material's properties.

Furthermore, the electronic nature of substituents on pyridine ligands is known to significantly alter the physicochemical properties of their coordination compounds nih.gov. Electron-donating groups tend to increase the electron density on the metal center, which can affect its catalytic activity and electronic spectra.

The following table presents data from studies on related ligands, illustrating the impact of structural modifications on complex properties.

| Ligand System | Metal Ion | Key Structural Difference | Observed Effect on Complex Properties |

| [Co(NCS)₂(aniline)₂]n vs. [Co(NCS)₂(N-methylaniline)₂]n | Co(II) | N-H vs. N-CH₃ | The N-methyl group prevents interchain N-H···S hydrogen bonding, leading to a nine-fold smaller interchain interaction energy. The apical Co-N bond is longer in the N-methylaniline complex (2.2777(19) Å) compared to the aniline complex (2.1420(15) Å) acs.org. |

| Zirconocene complexes with dimethylaniline | Zr(IV) | Steric bulk of cyclopentadienyl (Cp) substituents | Increased steric bulk from Cp substituents weakens the Zr-N bond with the aniline ligand, as evidenced by lower bond dissociation energies nih.gov. |

| Ruthenium complexes with 2-picolyl vs. 2-pyridyloxy bridging moieties | Ru(II) | P-CH₂-Py vs. P-O-Py linkage | The nature of the linkage affects the coordination behavior, with the 2-pyridyloxy moiety showing flexibility to act as both a chelating and a dangling ligand nih.gov. |

Academic Research Applications of N Methyl 4 Pyridin 2 Yloxy Aniline and Derivatives

Catalytic Applications

Homogeneous Catalysis

No academic research detailing the use of N-methyl-4-(pyridin-2-yloxy)aniline or its derivatives as ligands in homogeneous catalysis was found. While palladium complexes with various nitrogen-containing ligands, including those with pyridine (B92270) and aniline (B41778) functionalities, are widely studied for reactions like Suzuki coupling and polymerization, no studies specifically employ this compound.

Heterogeneous Catalysis

There is no available literature describing the synthesis or application of heterogeneous catalysts derived from N-methyl-4-(pyridin-2-yloxy)aniline. Research in this area typically involves supporting metal nanoparticles on various materials, but the use of this specific compound as a precursor or modifier is not documented.

Specific Reaction Catalysis (e.g., Alkene Hydrogenation, Oxidative Dealkylation)

No studies were identified where N-methyl-4-(pyridin-2-yloxy)aniline or its derivatives are used to catalyze alkene hydrogenation or oxidative dealkylation. The existing research on these reactions employs different catalytic systems. For example, oxidative N-dealkylation is often studied in the context of bio-inspired manganese or iron complexes, and alkene hydrogenation is researched with a wide array of cobalt, iridium, and ruthenium complexes bearing different pincer-type ligands.

Material Science Applications

Development of Functional Materials

No publications were found that describe the incorporation of N-methyl-4-(pyridin-2-yloxy)aniline into functional materials. Although related terpyridine and other pyridine-based compounds are utilized for their photophysical and electrochemical properties in materials science, this specific molecule has not been explored in this context.

Self-Assembly and Organization in Condensed Phases

There is no documented research on the self-assembly or organizational behavior of N-methyl-4-(pyridin-2-yloxy)aniline or its metal complexes in condensed phases. The study of coordination polymers and supramolecular structures often involves pyridine-containing ligands, but none of the available research specifically investigates the compound .

Liquid Crystalline Systems (based on related supramolecular assemblies)

While direct studies on the liquid crystalline properties of N-methyl-4-(pyridin-2-yloxy)aniline are not extensively documented, its structural motifs are highly relevant to the design of supramolecular liquid crystals. The formation of liquid crystalline phases is often driven by a combination of molecular shape and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which induce long-range orientational order.

Research on pyridine-based, three-ring, bent-shape supramolecular liquid crystalline complexes has demonstrated that the polarity of terminal groups and the length of alkoxy chains significantly influence the mesomorphic characteristics and thermal stabilities of the resulting mesophases. mdpi.com By analogy, functionalizing the N-methyl-4-(pyridin-2-yloxy)aniline core with appropriate side chains could lead to the formation of novel liquid crystalline materials. The inherent bend in the molecule due to the ether linkage is a key feature that could favor the formation of bent-core liquid crystal phases, which are of significant interest for their unique electro-optical properties.

Table 1: Potential Supramolecular Liquid Crystalline Systems Incorporating N-methyl-4-(pyridin-2-yloxy)aniline Derivatives

| Donor Molecule (Example) | Acceptor Molecule (Derivative of N-methyl-4-(pyridin-2-yloxy)aniline) | Resulting Supramolecular Structure | Potential Liquid Crystal Phase |

| 4-Alkoxybenzoic acid | N-methyl-4-(pyridin-2-yloxy)aniline | Hydrogen-bonded complex | Nematic or Smectic |

| Long-chain alkyl phenol (B47542) | Functionalized N-methyl-4-(pyridin-2-yloxy)aniline | Extended linear assembly | Smectic |

Chemical Sensor Development

The pyridine and aniline moieties within N-methyl-4-(pyridin-2-yloxy)aniline provide key features for its potential application in the development of chemical sensors (chemosensors).

The fundamental principle behind many chemosensors is the interaction of an analyte with a receptor molecule, which in turn produces a measurable signal, often optical (e.g., a change in fluorescence or color) or electrochemical. For N-methyl-4-(pyridin-2-yloxy)aniline-based sensors, the pyridine nitrogen and the aniline nitrogen can act as binding sites for various analytes, particularly metal ions.

The design of such a sensor would involve coupling the receptor unit (the N-methyl-4-(pyridin-2-yloxy)aniline core) to a signaling unit (a fluorophore or chromophore). Upon binding of an analyte, the electronic properties of the receptor part of the molecule would be altered, leading to a change in the signal from the signaling unit. For example, the lone pair of electrons on the pyridine nitrogen could coordinate with a metal ion. This coordination can alter the internal charge transfer (ICT) characteristics of the molecule, resulting in a detectable change in its fluorescence spectrum. Pyridine derivatives have been successfully utilized as fluorescent sensors for various cations, including toxic heavy metal ions. mdpi.com

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. In the context of N-methyl-4-(pyridin-2-yloxy)aniline, the pyridine nitrogen is a primary site for molecular recognition, particularly for Lewis acidic species like metal ions. The selectivity of the sensor can be tuned by modifying the steric and electronic environment around this binding site. For instance, introducing bulky substituents near the pyridine nitrogen could enhance selectivity for smaller ions.

Furthermore, the aniline portion of the molecule can also participate in molecular recognition. The N-H group (in the case of the non-methylated parent aniline) or the nitrogen lone pair can engage in hydrogen bonding or coordination, respectively. The interplay between the pyridine and aniline functionalities could lead to cooperative binding effects, enhancing both the affinity and selectivity for a particular analyte.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state structure and bulk properties of N-methyl-4-(pyridin-2-yloxy)aniline and its derivatives are governed by various intermolecular interactions, which are also central to their role in supramolecular chemistry.

In derivatives of N-methyl-4-(pyridin-2-yloxy)aniline where the aniline nitrogen is not methylated or is part of a secondary amine, N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing. The aniline N-H group can act as a hydrogen bond donor, while the pyridine nitrogen atom is an effective hydrogen bond acceptor. This interaction is commonly observed in related crystal structures. For example, in the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, intermolecular N—H⋯N hydrogen bonds are key to stabilizing the crystal lattice. nih.gov

Table 2: Hydrogen Bond Geometry in a Related Aniline Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A⋯N4 | 0.86 | 2.47 | 3.214 | 145 |

| N1—H1B⋯N2 | 0.86 | 2.43 | 3.166 | 144 |

| Data from the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, a compound with similar functional groups. nih.gov |

These hydrogen bonding interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, significantly influencing the material's physical properties.

Aromatic rings, such as the pyridine and aniline rings in N-methyl-4-(pyridin-2-yloxy)aniline, can interact through π-π stacking. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic systems, are crucial in stabilizing crystal structures and directing molecular assembly. mdpi.com The relative orientation of the stacked rings can be face-to-face or offset (slipped-stack).